N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide
CAS No.: 21411-19-8
Cat. No.: VC21089775
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21411-19-8 |
|---|---|
| Molecular Formula | C18H21NO5 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C18H21NO5/c1-23-16-6-4-13(9-15(16)21)11-18(22)19-8-7-12-3-5-14(20)17(10-12)24-2/h3-6,9-10,20-21H,7-8,11H2,1-2H3,(H,19,22) |
| Standard InChI Key | HATIEXNDDUZONH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)O)OC)O |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)O)OC)O |
Introduction
Chemical Identity and Structural Properties
Molecular Identification
N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide is uniquely identified through several standardized chemical identifiers. The compound is registered with the Chemical Abstracts Service (CAS) under the number 21411-19-8, which provides a definitive reference point for this specific molecular entity. This identification system allows researchers to unambiguously reference this compound in scientific literature and databases, facilitating consistent reporting and reproducibility in research endeavors involving this acetamide derivative.
Structural Characteristics
The compound exhibits a complex molecular architecture characterized by the presence of two distinct aromatic rings, each bearing hydroxyl and methoxy substituents in specific positions. Its molecular formula C₁₈H₂₁NO₅ indicates a total of 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms. The structural arrangement includes an acetamide linkage connecting the two aromatic moieties, creating a flexible molecule with multiple potential interaction points for biological targets.
The key structural features include:
-
A 4-hydroxy-3-methoxyphenethyl group attached to the nitrogen of the acetamide
-
A 3-hydroxy-4-methoxyphenyl group connected via an acetamide linkage
-
Multiple hydroxyl groups capable of hydrogen bond donation
-
Methoxy substituents serving as hydrogen bond acceptors
-
An amide functional group that can participate in both hydrogen bond donation and acceptance
Physicochemical Properties
The physiochemical properties of N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide are summarized in Table 1, providing essential information for researchers considering this compound for experimental applications.
Table 1: Physicochemical Properties of N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₈H₂₁NO₅ | Confirms elemental composition |
| Molecular Weight | 331.4 g/mol | Moderate molecular weight for a small organic molecule |
| Physical State | Solid | At standard temperature and pressure |
| Solubility | Limited water solubility | Due to aromatic rings; likely soluble in organic solvents |
| Hydrogen Bond Donors | Multiple (hydroxyl groups) | Contributes to potential biological interactions |
| Hydrogen Bond Acceptors | Multiple (methoxy and carbonyl groups) | Enhances potential for target binding |
| Usage Classification | Research use only | Not approved for human or veterinary applications |
The moderate molecular weight of 331.4 g/mol places this compound within a range that can potentially exhibit drug-like properties, though additional parameters such as lipophilicity, polar surface area, and other pharmacokinetic characteristics would require further evaluation for comprehensive assessment of its drug development potential.
Synthesis and Chemical Reactivity
Chemical Reactivity Profile
The chemical reactivity of N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide is largely governed by its functional groups. The compound exhibits notable reactivity in various chemical environments due to the presence of hydroxyl groups and methoxy substituents on the aromatic rings. These functional groups provide multiple sites for chemical modifications, potentially enabling the generation of structural analogs with altered biological properties.
The key reactive sites include:
-
Phenolic hydroxyl groups that can undergo esterification, etherification, or oxidation reactions
-
Methoxy groups susceptible to demethylation under appropriate conditions
-
The amide linkage, which can undergo hydrolysis in acidic or basic conditions
-
Aromatic rings that may participate in electrophilic aromatic substitution reactions
This reactivity profile makes the compound a versatile scaffold for medicinal chemistry studies, allowing for structural modifications aimed at optimizing biological activity or pharmacokinetic properties.
Biological Activities and Applications
Anti-inflammatory Activity
The structural features of this acetamide derivative suggest potential anti-inflammatory properties, which may operate through various molecular mechanisms. Compounds with similar phenolic substructures have demonstrated inhibition of inflammatory mediators such as cyclooxygenases, lipoxygenases, or pro-inflammatory cytokines. The hydroxyl groups present in the molecule may contribute to free radical scavenging, which can mitigate oxidative stress associated with inflammatory processes.
Structure-Activity Relationships
The biological activity of N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide is likely influenced by its ability to form non-covalent interactions with biological targets. The compound contains multiple functional groups capable of hydrogen bonding and other intermolecular interactions, which may determine its binding affinity and specificity for protein targets.
Table 2: Potential Structure-Activity Relationships
Understanding these structure-activity relationships could guide the rational design of analogs with enhanced potency, selectivity, or pharmacokinetic properties. Systematic structural modifications coupled with biological evaluation would be necessary to establish comprehensive structure-activity relationships for this compound class.
Research Applications and Future Directions
Current Research Applications
N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide is primarily utilized as a research tool in medicinal chemistry and pharmacological investigations. Its complex structure featuring multiple functional groups makes it a valuable model compound for studying:
-
Non-covalent interactions in drug-receptor binding
-
The influence of hydroxyl and methoxy substituents on biological activity
-
Structure-activity relationships in acetamide derivatives
-
Antioxidant mechanisms of phenolic compounds
The compound is specifically designated for research use only, reflecting its current status as an experimental molecule rather than an approved therapeutic agent.
Future Research Directions
Several promising research directions could advance our understanding of N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide and related compounds:
-
Comprehensive pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles
-
Systematic screening against diverse biological targets to identify specific protein interactions
-
Development of more efficient synthetic routes to enable larger-scale production
-
Investigation of potential synergistic effects with established therapeutic agents
-
Structure-based design of optimized analogs with enhanced biological properties
-
Computational modeling to predict binding modes and energetics with potential biological targets
Advancement in these areas would provide a more complete characterization of this compound's properties and potential applications in biomedical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume